
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are inflammatory mediators. Additionally, it may also inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation. Additionally, it has also been found to reduce fever and pain by inhibiting the production of prostaglandins.
実験室実験の利点と制限
One of the main advantages of using N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide in lab experiments is its anti-inflammatory and analgesic properties, which make it a useful tool for studying various inflammatory diseases. Additionally, its potential use as a carbonic anhydrase inhibitor makes it a promising candidate for the development of new drugs for the treatment of acid-base disorders. However, one of the limitations of using N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for the research and development of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide. One potential direction is the further exploration of its anti-inflammatory and analgesic properties for the development of new drugs for the treatment of various inflammatory diseases. Additionally, its potential use as a carbonic anhydrase inhibitor could be further investigated for the development of new drugs for the treatment of acid-base disorders. Furthermore, its limited solubility in water could be addressed through the development of new formulations or delivery methods to improve its usability in lab experiments.
合成法
The synthesis of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide involves the reaction between 1-ethyl-3,5-dimethylpyrazole-4-carbonyl chloride and 1,3,5-trimethylpyrazole-4-amine in the presence of triethylamine and sulfuric acid. The resulting product is purified using column chromatography to obtain the desired compound.
科学的研究の応用
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide has been extensively studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases. Additionally, it has also been studied for its potential use as an inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
特性
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-7-18-10(4)12(8(2)15-18)16-21(19,20)13-9(3)14-17(6)11(13)5/h16H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRJMOOAKJEFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NS(=O)(=O)C2=C(N(N=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


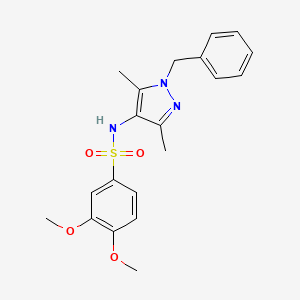
![1-[(2,5-Dimethylphenyl)methyl]imidazole](/img/structure/B7518094.png)

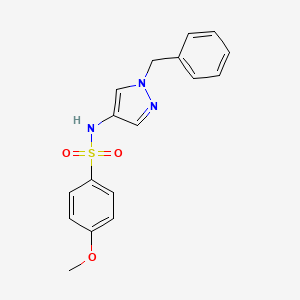
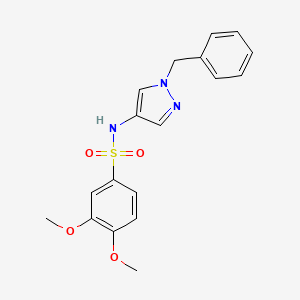
![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)
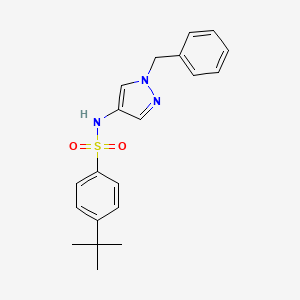
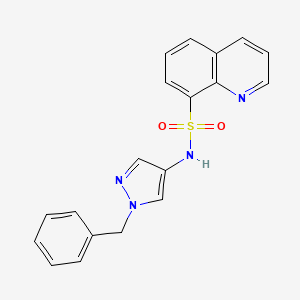
![2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B7518157.png)
![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)
![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)
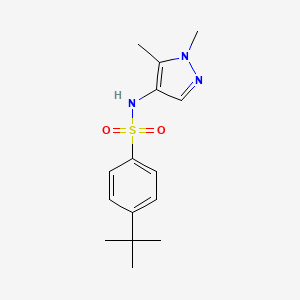
![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)